![molecular formula C18H15F6N5O2 B2662513 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 899945-37-0](/img/structure/B2662513.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
The compound is a pyrazolopyrimidine derivative, which is a class of compounds known to exhibit various biological activities . The presence of the trifluoromethyl group and the tert-butyl group might contribute to its unique properties .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl core, which is a type of N-heterocycle. It also has a tert-butyl group attached to the nitrogen atom and two trifluoromethyl groups attached to the benzene ring .Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on the reaction conditions and the reagents used. Generally, compounds with similar structures can undergo reactions such as cyclocondensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the trifluoromethyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
Antitumor Activity
Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including those incorporating pyrazolo[3,4-d]pyrimidine moieties, highlights their potential application in medical science, particularly in antitumor activity. The structural modification of these molecules aims to improve their lipophilicity, facilitating better transport through cell wall barriers, which is crucial for antitumor drugs. Some compounds in this category have shown promising in vitro anticancer activity across a range of cell lines, indicating the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment (Maftei et al., 2016).
Antiviral Properties
Another significant area of application for such compounds is in antiviral research. Benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and tested for their anti-influenza A virus activity. Notably, some synthesized compounds demonstrated significant antiviral activities against the H5N1 subtype, showcasing the potential use of pyrazolo[3,4-d]pyrimidine derivatives in developing antiviral agents (Hebishy et al., 2020).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclic compounds has been explored for their insecticidal and antibacterial potential. These studies provide insights into the relationship between the chemical structure of these compounds and their biological activity, suggesting their utility in developing new insecticides and antibacterial agents. This research area highlights the versatility of pyrazolo[3,4-d]pyrimidine derivatives in contributing to the development of novel bioactive compounds with potential applications in agriculture and medicine (Deohate et al., 2020).
Future Directions
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N5O2/c1-16(2,3)29-13-12(7-26-29)15(31)28(8-25-13)27-14(30)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-8H,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANZBJFOFSXUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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